3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-4-oxo-1-phenyl-7-(1-piperazinyl)-
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Overview
Description
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-4-oxo-1-phenyl-7-(1-piperazinyl)- is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-4-oxo-1-phenyl-7-(1-piperazinyl)- typically involves multiple steps. One common method starts with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate, which undergoes cyclization and subsequent reactions to form the desired quinolone structure . The reaction conditions often include the use of glacial acetic acid, water, and concentrated sulfuric acid, with heating to reflux for a specified period .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-4-oxo-1-phenyl-7-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinolone N-oxides.
Reduction: Reduction reactions can modify the quinolone ring, potentially altering its antibacterial properties.
Substitution: Halogenation and other substitution reactions can introduce different functional groups, affecting the compound’s activity and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while substitution reactions can produce halogenated derivatives with potentially enhanced antibacterial activity.
Scientific Research Applications
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-4-oxo-1-phenyl-7-(1-piperazinyl)- has several scientific research applications:
Chemistry: It is used as a model compound in studies of quinolone synthesis and reactivity.
Biology: Researchers study its interactions with bacterial enzymes to understand its mechanism of action.
Medicine: This compound is investigated for its potential to treat bacterial infections, particularly those resistant to other antibiotics.
Industry: It is used in the development of new antibacterial agents and formulations.
Mechanism of Action
The antibacterial activity of 3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-4-oxo-1-phenyl-7-(1-piperazinyl)- is primarily due to its inhibition of bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for the transcription and replication of bacterial DNA. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Temafloxacin: Structurally similar but with different pharmacokinetic properties.
Uniqueness
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-4-oxo-1-phenyl-7-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct antibacterial properties and pharmacokinetics. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it particularly effective against a wide range of bacterial pathogens.
Properties
CAS No. |
98106-13-9 |
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Molecular Formula |
C20H18FN3O3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-fluoro-4-oxo-1-phenyl-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H18FN3O3/c21-16-10-14-17(11-18(16)23-8-6-22-7-9-23)24(13-4-2-1-3-5-13)12-15(19(14)25)20(26)27/h1-5,10-12,22H,6-9H2,(H,26,27) |
InChI Key |
LNDZQOCPDSKPRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=CC=C4)F |
Origin of Product |
United States |
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